molecular formula C6H7F3O2 B3099278 (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one CAS No. 135351-20-1

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Cat. No.: B3099278
CAS No.: 135351-20-1
M. Wt: 168.11 g/mol
InChI Key: XJNIYNVIHHABIV-ONEGZZNKSA-N
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Description

(3E)-1,1,1-Trifluoro-4-methoxypent-3-en-2-one is an α,β-unsaturated trifluoromethyl ketone characterized by a conjugated enone system with a methoxy group at the β-position and a trifluoromethyl (CF₃) group at the α-carbon. This compound exhibits significant reactivity due to the electron-withdrawing effects of the CF₃ group, which enhances the electrophilicity of the α-carbon, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNIYNVIHHABIV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135351-20-1
Record name (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one typically involves the reaction of ethyl propenyl ether with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{OCH}=\text{CH}_2 + (\text{CF}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_7\text{F}_3\text{O}_2 ]

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone system to saturated ketones or alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a fluorinated organic compound with the molecular formula C6H7F3O2C_6H_7F_3O_2 . It is also known as (E)-1,1,1-trifluoro-4-methoxy-pent-3-en-2-one . Research into its applications reveals its utility in synthesizing various organic molecules and its potential role in pharmacological research .

Synthesis of Functionalized Molecules

This compound is a useful building block in organic synthesis, particularly for creating functionalized molecules .

  • β-Enaminones and 1H-pyrroles The reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines has been studied . This reaction can selectively synthesize 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles and highly functionalized β-enaminones by controlling the amount of amine and the reaction conditions .

Potential role in pharmacological research

This compound and its derivatives have applications in pharmacological research .

  • PKR1 Antagonists It has been used as a reagent in the synthesis of triazinediones, which act as prokineticin receptor antagonists .
CompoundTargetApplication
Halogenated triazinediones synthesized using this compoundProkineticin receptor 1 (PKR1)Potential antagonists for pain pathways
Manzamine APlasmodium falciparum, HIV-1, Leishmania donovani, Mycobacterium tuberculosis, Staphylococcus aureus, P-388 leukaemia cellsShowed activities against Plasmodium falciparum, HIV-1, Leishmania donovani, Mycobacterium tuberculosis, Staphylococcus aureus, P-388 leukaemia cells

Structural and Chemical Information

Key structural and chemical properties of this compound :

  • Molecular Formula: C6H7F3O2C_6H_7F_3O_2
  • SMILES Notation: C/C(=C\C(=O)C(F)(F)F)/OC
  • InChI Code: InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+
  • Molecular Weight: 168.113

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the enone system play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₇F₃O₂
  • Boiling Point : 63–65°C at 90–100 mbar .
  • NMR Data :
    • ¹H NMR (CDCl₃) : δ 5.68 (s, 1H, H-2), 3.79 (s, 3H, OCH₃), 2.41 (s, 3H, H-4).
    • ¹³C NMR : δ 181.6 (C-3), 179.1 (q, J = 33.4 Hz, C-1), 116.9 (q, J = 292.0 Hz, CF₃).
  • Synthesis : Prepared via reaction of 2-methoxypropene with trifluoroacetic anhydride in CH₂Cl₂, yielding 38% after distillation .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with five analogs, highlighting substituent differences and their implications:

Compound Name Substituent(s) Key Physical/Chemical Properties Reactivity/Applications References
(3E)-1,1,1-Trifluoro-4-methoxypent-3-en-2-one Methoxy (OCH₃) Bp: 63–65°C; Electron-rich β-position Pyridinethione synthesis via regioselective cyclization
(3E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one 2-Furyl Aromatic heterocycle; Electron-donating Potential for Diels-Alder reactions due to furan ring
(3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one 3-(Trifluoromethyl)phenylamino Bulky, electron-withdrawing substituent Likely nucleophilic addition at amino group
(3E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Ethoxy (OCH₂CH₃) and amino (NH₂) Increased steric hindrance; basic amino group Potential for Schiff base formation or alkylation
(3E)-1,1,1-Trifluoro-4-(1H-pyrrol-2-yl)but-3-en-2-one Pyrrol-2-yl Electron-rich heterocycle; conjugation effects Applications in heterocyclic chemistry
1,1,1-Trifluoro-4-isopropylamino-pent-3-en-2-one Isopropylamino Steric bulk; secondary amine Potential as a building block for drug intermediates

Spectral Data Comparison

  • ¹H NMR Shifts :
    • The target compound’s H-2 proton resonates at δ 5.68, while analogs with bulkier substituents (e.g., ) show upfield/downfield shifts depending on electronic effects .
  • ¹³C NMR : The CF₃ carbon in the target appears at δ 116.9 (q, J = 292 Hz), consistent across analogs, confirming the trifluoromethyl group’s stability .

Biological Activity

The compound (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one (CAS No. 102145-82-4) is a fluorinated organic compound notable for its potential biological activities. Its unique trifluoromethyl group contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C6_6H7_7O2_2F3_3
  • Molecular Weight : 168.11 g/mol
  • SMILES Notation : C/C(=C\C(=O)C(F)(F)F)/OC
  • InChI Key : XJNIYNVIHHABIV-ONEGZZNKSA-N

Structural Information

The structural representation indicates that the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

The trifluoromethyl group is known to modulate the pharmacokinetic and pharmacodynamic properties of compounds. Research indicates that such modifications can enhance potency and selectivity towards specific biological targets, including enzymes and receptors.

Case Studies

  • Cyclooxygenase Inhibition
    • A study highlighted the role of trifluoromethyl-containing compounds in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The presence of a trifluoromethyl group was associated with increased COX-2 selectivity, suggesting potential therapeutic applications in pain management and inflammation .
  • Antiviral Activity
    • Compounds similar to this compound have shown promise in inhibiting viral replication mechanisms. The electron-withdrawing nature of the trifluoromethyl group may enhance binding affinity to viral enzymes, potentially leading to effective antiviral agents .

Toxicological Profile

The safety profile of this compound indicates that it may cause skin irritation and serious eye damage (Category 2) based on hazard classifications . Further studies are necessary to fully elucidate its toxicological effects.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential COX-2 inhibition
Trifluoromethylated pyrimidinesAnticancer activity
Trifluoromethyl-containing drugsEnhanced potency against various targets

Pharmacological Implications

The incorporation of a trifluoromethyl group into drug design has led to the development of several FDA-approved drugs. These compounds often exhibit improved metabolic stability and bioavailability due to their unique chemical properties .

Q & A

Basic: What are the optimal synthetic routes for (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves condensation reactions between trifluoromethyl ketones and methoxy-substituted enol ethers. For example, ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate (a structurally analogous compound) is synthesized via Claisen-Schmidt condensation under acidic or basic catalysis . To ensure stereochemical purity (E-configuration), reaction conditions such as temperature control (e.g., 0–5°C) and solvent polarity adjustments (e.g., using THF or DMF) are critical. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients can isolate the desired isomer. Confirm E/Z configuration using NOESY NMR or X-ray crystallography .

Basic: How can researchers characterize the molecular geometry and electronic environment of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions. For example, monoclinic systems (space group P21/n) with Z=4 are common in similar trifluoromethyl-enone systems, as seen in (2E)-3-(3-bromo-4-methoxyphenyl) analogs .
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to assess electronic effects of the trifluoromethyl group (δ ≈ -60 to -70 ppm). 1H^{1}\text{H} NMR can identify methoxy protons (δ ~3.8–4.0 ppm) and olefinic protons (J ≈ 15–16 Hz for trans coupling) .
  • IR Spectroscopy : Confirm carbonyl stretching (C=O) at ~1700–1750 cm1^{-1} and C-F vibrations at 1100–1250 cm1^{-1}.

Advanced: How do electronic effects of the trifluoromethyl and methoxy groups influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:
The trifluoromethyl group is strongly electron-withdrawing, polarizing the α,β-unsaturated ketone system and enhancing electrophilicity at the β-carbon. The methoxy group, being electron-donating, moderates this effect through resonance, directing nucleophiles to specific positions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces (EPS) to predict regioselectivity. For example, Fukui indices may indicate higher electrophilicity at the β-carbon adjacent to the trifluoromethyl group . Experimental validation via kinetic studies (e.g., monitoring reaction rates with Grignard reagents) can corroborate computational predictions.

Advanced: What strategies are effective in resolving contradictions in reported reaction yields or byproduct formation during synthesis?

Methodological Answer:

  • Analytical Cross-Validation : Use HPLC-MS or GC-MS to identify byproducts (e.g., Z-isomers or dimerization products). Compare retention times and fragmentation patterns with standards.
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching times.
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors. For example, excess base in condensation reactions may promote side reactions like aldol addition .

Advanced: How can computational methods like molecular docking or QSAR models predict the compound’s bioactivity or interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity and methoxy group’s H-bonding capacity can be modeled to assess interactions with active sites .
  • QSAR Modeling : Develop models using descriptors like logP, molar refractivity, and dipole moment. For example, substituent constants (σ+^+) for trifluoromethyl and methoxy groups can correlate with inhibitory activity in enzyme assays. Validate models with experimental IC50_{50} data from enzyme inhibition studies.

Basic: What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis (λmax_{\text{max}} ~250–300 nm for α,β-unsaturated ketones) or LC-MS.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life at standard conditions (e.g., 25°C). For example, hydrolytic degradation of similar enones follows pseudo-first-order kinetics under acidic conditions .

Advanced: How does the compound’s conformation (e.g., s-cis vs. s-trans) affect its chemical behavior in cycloaddition reactions?

Methodological Answer:
The s-cis conformation (carbonyl oxygen and β-carbon on the same side) facilitates [4+2] cycloadditions with dienes. X-ray data (e.g., dihedral angles >150° between carbonyl and olefinic groups) can confirm the dominant conformation . Computational studies (e.g., NCI analysis) can visualize non-covalent interactions stabilizing specific conformers. Experimentally, variable-temperature NMR can detect conformational equilibria.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Reactant of Route 2
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(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

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